molecular formula C6H15Br2N B13493094 (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide

(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide

Cat. No.: B13493094
M. Wt: 261.00 g/mol
InChI Key: CMRFEGOZWNRURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide is a chemical compound with the molecular formula C6H14Br2N It is an organic bromine compound that features a bromine atom attached to a dimethylpropyl group, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide typically involves the reaction of 3-bromo-2,2-dimethylpropylamine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt. The general reaction scheme is as follows:

3-Bromo-2,2-dimethylpropylamine+HBr(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide\text{3-Bromo-2,2-dimethylpropylamine} + \text{HBr} \rightarrow \text{this compound} 3-Bromo-2,2-dimethylpropylamine+HBr→(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine atom.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.

    Oxidation Products: Brominated alcohols or ketones.

    Elimination Products: Alkenes with the loss of hydrogen bromide.

Scientific Research Applications

(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2,2-dimethylpropyl)(methyl)amine hydrochloride
  • (3-Iodo-2,2-dimethylpropyl)(methyl)amine hydroiodide
  • (3-Fluoro-2,2-dimethylpropyl)(methyl)amine hydrofluoride

Uniqueness

(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C6H15Br2N

Molecular Weight

261.00 g/mol

IUPAC Name

3-bromo-N,2,2-trimethylpropan-1-amine;hydrobromide

InChI

InChI=1S/C6H14BrN.BrH/c1-6(2,4-7)5-8-3;/h8H,4-5H2,1-3H3;1H

InChI Key

CMRFEGOZWNRURB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.